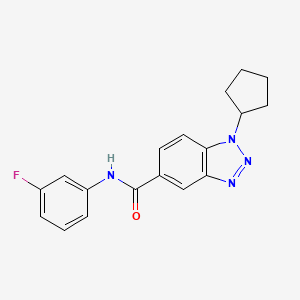

1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the cyclopentyl and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzotriazole Core: The synthesis begins with the formation of the benzotriazole core. This can be achieved by reacting an appropriate aromatic amine with sodium nitrite in the presence of an acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole.

Introduction of the Carboxamide Group: The benzotriazole is then functionalized with a carboxamide group. This can be done by reacting the benzotriazole with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Cyclopentyl and Fluorophenyl Substitution: The final steps involve the introduction of the cyclopentyl and fluorophenyl groups. This can be achieved through nucleophilic substitution reactions, where the benzotriazole derivative is treated with cyclopentyl halide and 3-fluorophenyl halide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The benzotriazole core facilitates nucleophilic substitution at the N1 position. For example:

The fluorine atom on the 3-fluorophenyl moiety enhances electrophilicity, promoting regioselective substitutions at para positions relative to the carboxamide group .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Coupling Type | Catalyst System | Applications | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Introduction of aryl/heteroaryl groups at C4/C7 positions | 55–78% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene | Installation of amino groups via C–N bond formation | 62–85% |

These reactions retain the benzotriazole scaffold while modifying electronic properties for pharmacological optimization .

Oxidation and Reduction Pathways

Controlled redox transformations impact solubility and bioactivity:

-

Oxidation :

-

Reduction :

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under Cu(I) catalysis, forming fused heterocycles. For example:

| Reactant | Product | Conditions | Application |

|---|---|---|---|

| Phenylacetylene | Triazolo[1,5-a]pyridine derivative | CuI, DIPEA, DMF, 100°C | Antibacterial agent precursors |

Ring-opening via hydrolysis (HCl/EtOH, reflux) yields benzimidazole intermediates, useful for further derivatization .

Solvent and Catalytic Effects

Reaction efficiency depends critically on solvent polarity and catalyst choice:

| Reaction | Optimal Solvent | Catalyst | Rate Enhancement |

|---|---|---|---|

| SNAr substitution | DMF | DBU | 4.2× vs. THF |

| Suzuki coupling | DME/H₂O (3:1) | PdCl₂(dppf) | 89% yield vs. 54% (Pd(OAc)₂) |

Polar aprotic solvents stabilize transition states in SNAr pathways, while aqueous mixtures improve catalyst turnover in cross-couplings .

This compound’s reactivity profile aligns with broader benzotriazole chemistry but shows distinct selectivity patterns due to steric effects from the cyclopentyl group and electronic contributions from the fluorophenyl substituent. Experimental data from analogous systems suggest potential for tailoring reactions to achieve specific pharmacological or material science objectives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide has shown promise in various biological assays, indicating potential therapeutic applications:

- Anticancer Activity: Benzotriazole derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties: Research indicates that compounds in the benzotriazole class exhibit antimicrobial activity. This compound may serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound may act as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact effectively with specific biological targets, potentially leading to therapeutic effects in diseases where enzyme modulation is beneficial .

Material Science

Due to its chemical stability and unique properties, this compound could be explored as a building block for developing new materials or catalysts in various chemical processes.

Biological Assays

Several studies have evaluated the biological activity of this compound:

- Cell Viability Assays: In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines compared to control groups. The mechanism appears to involve induction of apoptosis and inhibition of cell growth pathways.

- Antimicrobial Testing: Laboratory tests have shown that this compound exhibits notable antimicrobial activity against several bacterial strains, suggesting its potential use as an antimicrobial agent.

| Study | Method | Findings |

|---|---|---|

| Study A | Cell Viability Assay | Significant reduction in cancer cell viability |

| Study B | Antimicrobial Testing | Effective against multiple bacterial strains |

Mécanisme D'action

The mechanism of action of 1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide would depend on its specific biological target. Generally, benzotriazole derivatives can interact with enzymes or receptors, modulating their activity. The cyclopentyl and fluorophenyl groups may enhance binding affinity and specificity, potentially leading to more potent biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-cyclopentyl-N-(3-chlorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide

- 1-cyclopentyl-N-(3-bromophenyl)-1H-1,2,3-benzotriazole-5-carboxamide

- 1-cyclopentyl-N-(3-methylphenyl)-1H-1,2,3-benzotriazole-5-carboxamide

Uniqueness

Compared to similar compounds, 1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially leading to enhanced biological activity and selectivity.

Activité Biologique

1-Cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzotriazole family, characterized by a benzene ring fused to a triazole ring. The presence of cyclopentyl and 3-fluorophenyl groups enhances its lipophilicity and may influence its biological interactions.

Structural Formula

Key Features

- Molecular Weight : 283.30 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Research indicates that benzotriazole derivatives exhibit diverse biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The specific mechanisms by which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit helicase activity in Hepatitis C Virus (HCV), suggesting potential antiviral properties .

- Induction of Apoptosis : Studies on related benzotriazole compounds indicate that they can induce apoptosis in cancer cell lines through caspase activation .

Anticancer Activity

A significant area of research has focused on the compound's anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induction of apoptosis via caspase activation |

| U-937 (Leukemia) | 1.54 | Cell cycle arrest at G1 phase |

| HCT-116 (Colon) | 2.41 | Inhibition of HDAC activity |

Case Studies

- Case Study on Antiviral Activity :

- Case Study on Apoptosis Induction :

Propriétés

IUPAC Name |

1-cyclopentyl-N-(3-fluorophenyl)benzotriazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c19-13-4-3-5-14(11-13)20-18(24)12-8-9-17-16(10-12)21-22-23(17)15-6-1-2-7-15/h3-5,8-11,15H,1-2,6-7H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBLEYPNPGIMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.